![molecular formula C18H15NO5S B3168819 8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 933196-42-0](/img/structure/B3168819.png)
8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in medicine and biology.
Mechanism of Action
The mechanism of action of 8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood. However, studies have shown that the compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and acetylcholinesterase (AChE). Inhibition of these enzymes leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, the compound has been shown to enhance memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. However, one limitation of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been studied for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
8-methyl-7-(4-methylphenyl)sulfonyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-10-3-5-12(6-4-10)25(21,22)17-11(2)13-7-15-16(24-9-23-15)8-14(13)19-18(17)20/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVCJQGIVRSEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3NC2=O)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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